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Compound of Interest

Compound Name: 1H-Dibenzo(a,i)carbazole

Cat. No.: B15175967 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information on the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 13H-Dibenzo[a,i]carbazole, a closely related isomer of 1H-

Dibenzo[a,i]carbazole. Due to the limited availability of specific spectral data for the 1H-isomer

in publicly accessible literature, the data for the 13H-isomer is presented as a valuable

reference. Additionally, a comprehensive protocol for the preparation and execution of NMR

experiments for dibenzocarbazole derivatives is outlined to guide researchers in acquiring their

own spectral data.

¹H and ¹³C NMR Spectral Data for 13H-
Dibenzo[a,i]carbazole
The following tables summarize the ¹H and ¹³C NMR spectral data for 13H-

Dibenzo[a,i]carbazole. This data is provided as a reference for the closely related 1H-

Dibenzo[a,i]carbazole.

Table 1: ¹H NMR Spectral Data of 13H-Dibenzo[a,i]carbazole
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Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J
Hz)

Integration Assignment

11.9 bs - 1H NH

8.61 d 7.5 2H Aromatic CH

8.12 d 7.5 2H Aromatic CH

7.95 d 7.5 2H Aromatic CH

7.61 d 7.5 2H Aromatic CH

7.53 dd 7.5, 7.5 2H Aromatic CH

7.45 dd 7.5, 7.5 1H Aromatic CH

Solvent: CDCl₃/DMSO-d₆ (1:1 mixture) bs = broad singlet, d = doublet, dd = doublet of doublets

Table 2: ¹³C NMR Spectral Data of 13H-Dibenzo[a,i]carbazole

Chemical Shift (δ ppm)

134.5

132.0

129.0

125.5

124.9

122.3

122.1

120.3

119.4

119.3
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Solvent: CDCl₃/DMSO-d₆ (1:1 mixture)

Experimental Protocols for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR

spectra for dibenzocarbazole derivatives.

Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Sample Purity: Ensure the sample of 1H-Dibenzo[a,i]carbazole is of high purity. Impurities

can complicate spectral interpretation.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For

carbazole derivatives, common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆

(DMSO-d₆), or a mixture of both. The choice of solvent can affect the chemical shifts.

Concentration:

For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

For ¹³C NMR, a more concentrated sample is required, typically 10-20 mg in 0.6-0.7 mL of

solvent, due to the lower natural abundance of the ¹³C isotope.

Procedure: a. Weigh the desired amount of the sample and place it in a clean, dry vial. b.

Add the deuterated solvent to the vial. c. Gently vortex or sonicate the vial to ensure the

sample is fully dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the

solution into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR

tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern

Fourier Transform NMR spectrometer.

Instrument Preparation: a. Insert the NMR tube into a spinner turbine and adjust the depth

using the spectrometer's depth gauge. b. Place the sample in the NMR magnet.
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Locking and Shimming: a. Lock the spectrometer onto the deuterium signal of the solvent.

This compensates for any magnetic field drift. b. Shim the magnetic field to achieve a

homogeneous field across the sample. This is a critical step for obtaining sharp spectral

lines. Automated shimming routines are available on most modern spectrometers.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

12 ppm for aromatic compounds).

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the

protons.

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually

adequate.

Temperature: Set the experiment to run at a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

or zgdc) is used to simplify the spectrum and improve signal-to-noise.

Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts

(e.g., 0-160 ppm).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for

quaternary carbons.

Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower

sensitivity. This can range from hundreds to thousands of scans depending on the sample

concentration.
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Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b.

Phase correct the spectrum. c. Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the

residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ peak is at 77.16 ppm. d.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e.

Analyze the multiplicities and coupling constants to elucidate the structure.

Visualizations
The following diagrams illustrate the workflow of NMR data acquisition and the logical

relationships in spectral analysis.
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NMR Experimental Workflow
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Caption: Workflow for NMR Spectroscopy.
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Logic of NMR Spectral Interpretation
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Caption: NMR Spectral Data Interpretation.

To cite this document: BenchChem. [Application Notes and Protocols for NMR Analysis of
Dibenzo[a,i]carbazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15175967#1h-nmr-and-13c-nmr-spectral-data-for-1h-
dibenzo-a-i-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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